Cas no 1448045-31-5 (N-[6-(morpholin-4-yl)pyrimidin-4-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)
![N-[6-(morpholin-4-yl)pyrimidin-4-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide structure](https://www.kuujia.com/scimg/cas/1448045-31-5x500.png)
N-[6-(morpholin-4-yl)pyrimidin-4-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(6-morpholin-4-ylpyrimidin-4-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- N-[6-(morpholin-4-yl)pyrimidin-4-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- 1448045-31-5
- AKOS024557615
- N-(6-morpholinopyrimidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- F6425-0343
-
- Inchi: 1S/C15H15N9O2/c25-15(11-1-2-13(22-21-11)24-10-16-8-19-24)20-12-7-14(18-9-17-12)23-3-5-26-6-4-23/h1-2,7-10H,3-6H2,(H,17,18,20,25)
- InChI Key: NAPQZAAVMKPBQG-UHFFFAOYSA-N
- SMILES: C1(C(NC2=CC(N3CCOCC3)=NC=N2)=O)=NN=C(N2C=NC=N2)C=C1
Computed Properties
- Exact Mass: 353.13487076g/mol
- Monoisotopic Mass: 353.13487076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 476
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 124Ų
- XLogP3: -0.2
N-[6-(morpholin-4-yl)pyrimidin-4-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6425-0343-5mg |
N-[6-(morpholin-4-yl)pyrimidin-4-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448045-31-5 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6425-0343-2mg |
N-[6-(morpholin-4-yl)pyrimidin-4-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448045-31-5 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6425-0343-75mg |
N-[6-(morpholin-4-yl)pyrimidin-4-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448045-31-5 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6425-0343-2μmol |
N-[6-(morpholin-4-yl)pyrimidin-4-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448045-31-5 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6425-0343-20μmol |
N-[6-(morpholin-4-yl)pyrimidin-4-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448045-31-5 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6425-0343-20mg |
N-[6-(morpholin-4-yl)pyrimidin-4-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448045-31-5 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6425-0343-10mg |
N-[6-(morpholin-4-yl)pyrimidin-4-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448045-31-5 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6425-0343-15mg |
N-[6-(morpholin-4-yl)pyrimidin-4-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448045-31-5 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6425-0343-10μmol |
N-[6-(morpholin-4-yl)pyrimidin-4-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448045-31-5 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6425-0343-25mg |
N-[6-(morpholin-4-yl)pyrimidin-4-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
1448045-31-5 | 25mg |
$109.0 | 2023-09-09 |
N-[6-(morpholin-4-yl)pyrimidin-4-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide Related Literature
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
Additional information on N-[6-(morpholin-4-yl)pyrimidin-4-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Professional Introduction to N-[6-(morpholin-4-yl)pyrimidin-4-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS No. 1448045-31-5)
N-[6-(morpholin-4-yl)pyrimidin-4-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1448045-31-5, represents a convergence of advanced chemical synthesis and biological activity, making it a subject of intense research interest. The molecular structure of this compound incorporates multiple pharmacophoric elements that contribute to its potential therapeutic applications.
The core structure of N-[6-(morpholin-4-yl)pyrimidin-4-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is characterized by a pyridazine backbone, which is a well-documented scaffold in drug discovery due to its ability to interact with various biological targets. The presence of the morpholin-4-yl and 1,2,4-triazol-1-yl substituents further enhances its pharmacological profile. These functional groups are known for their ability to modulate enzyme activity and receptor binding, making the compound a promising candidate for the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on the development of small-molecule inhibitors that target key enzymes and pathways involved in diseases such as cancer, inflammation, and infectious disorders. N-[6-(morpholin-4-yl)pyrimidin-4-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been investigated for its potential role in disrupting these disease pathways. Specifically, studies have suggested that this compound may exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases, which are critical in regulating cellular processes.
The synthesis of N-[6-(morpholin-4-yl)pyrimidin-4-yl]-6-(1H-1,2,4-triazol-1-y)pyridazine-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the morpholin--substituted pyrimidine ring and the triazol--substituted pyridazine moiety necessitates advanced synthetic methodologies to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex carbon-carbon bonds present in the molecule.
Evaluation of the biological activity of N-[6-(morpholin--4-
yl)pyrimidin-
4-
yl]-6-(1H-
The structural features of N-[6-(
In conclusion, N-[6-(
1448045-31-5 (N-[6-(morpholin-4-yl)pyrimidin-4-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide) Related Products
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)




